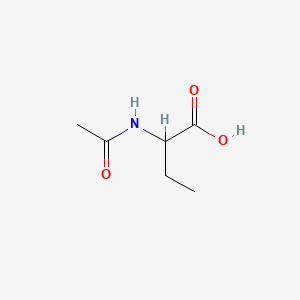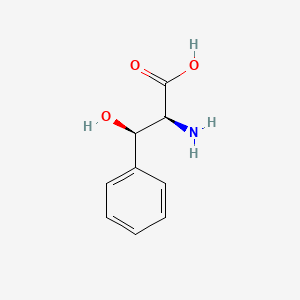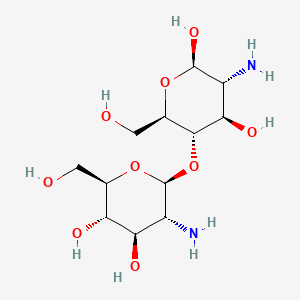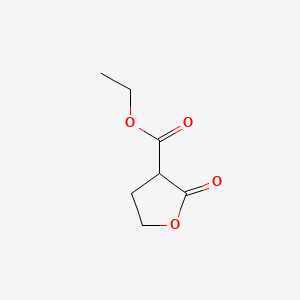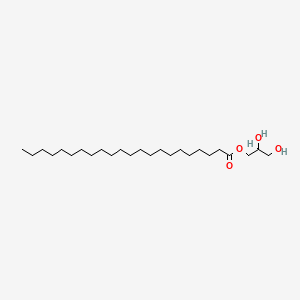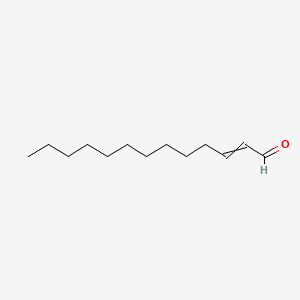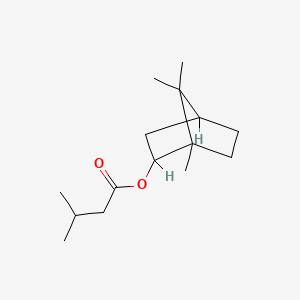
Unii-VH3F3DR5X3
Übersicht
Beschreibung
Unii-VH3F3DR5X3, also known as VU0463271, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4). In
Wirkmechanismus
Unii-VH3F3DR5X3 acts as a positive allosteric modulator of mGluR4. It binds to a specific site on the receptor and enhances its activity in response to glutamate. The enhanced activity of mGluR4 leads to the inhibition of the release of dopamine in the brain, which is associated with the symptoms of Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects
Unii-VH3F3DR5X3 has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase the activity of mGluR4 and inhibit the release of dopamine in the brain. This effect has been associated with the improvement of motor symptoms in animal models of Parkinson's disease. Unii-VH3F3DR5X3 has also been shown to improve cognitive function in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
Unii-VH3F3DR5X3 has several advantages for lab experiments. The compound is stable and can be easily synthesized in high purity and yield. It has also been extensively studied in preclinical models, which provides a strong foundation for further research. However, Unii-VH3F3DR5X3 has some limitations for lab experiments. The compound has poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Unii-VH3F3DR5X3. One direction is to further explore the therapeutic potential of the compound in Parkinson's disease, schizophrenia, and addiction. Another direction is to investigate the potential side effects of the compound and develop strategies to mitigate them. Additionally, further research is needed to optimize the synthesis method of Unii-VH3F3DR5X3 to improve its solubility and bioavailability. Finally, the development of new positive allosteric modulators of mGluR4 based on the structure of Unii-VH3F3DR5X3 could lead to the discovery of more effective and safer drugs for the treatment of neurological and psychiatric disorders.
Conclusion
Unii-VH3F3DR5X3 is a promising compound that has potential therapeutic applications in Parkinson's disease, schizophrenia, and addiction. The compound acts as a positive allosteric modulator of mGluR4 and inhibits the release of dopamine in the brain. Unii-VH3F3DR5X3 has several advantages for lab experiments, but also has some limitations. Future research on Unii-VH3F3DR5X3 should focus on exploring its therapeutic potential, investigating its potential side effects, optimizing its synthesis method, and developing new positive allosteric modulators of mGluR4.
Wissenschaftliche Forschungsanwendungen
Unii-VH3F3DR5X3 has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and addiction. The compound has been shown to modulate the activity of mGluR4, which is involved in the regulation of dopamine release in the brain. By modulating the activity of mGluR4, Unii-VH3F3DR5X3 can potentially regulate dopamine release and improve the symptoms of Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
2-[(5-tert-butyl-1,3-thiazol-2-yl)methyl-[[4-[4-[(4-heptan-4-ylphenoxy)methyl]phenyl]-1,3-thiazol-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3S2/c1-6-8-25(9-7-2)26-14-16-28(17-15-26)40-22-24-10-12-27(13-11-24)29-23-41-32(36-29)20-37(21-33(38)39)19-31-35-18-30(42-31)34(3,4)5/h10-18,23,25H,6-9,19-22H2,1-5H3,(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBFRNVTCFMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CSC(=N3)CN(CC4=NC=C(S4)C(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-VH3F3DR5X3 | |
CAS RN |
776309-04-7 | |
| Record name | JTT-551 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0776309047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTT-551 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH3F3DR5X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Bi(cyclobutane)]-3-carboxylic acid](/img/structure/B3429736.png)
